α₂A-Adrenoceptor High-Affinity Binding: 3.2-Fold Higher Affinity Than R-Norphenephrine and 4.2-Fold Higher Than R-Octopamine
In head-to-head competition binding assays against [³H]RX821002 at recombinant human wild-type α₂A-adrenoceptors expressed in CHO cell membranes, R-2-amino-1-phenylethanol exhibits a high-affinity state Ki of 2,720 ± 90 nM, which is 3.2-fold more potent than R-norphenephrine (Ki = 8,600 ± 400 nM) and 4.2-fold more potent than R-octopamine (Ki = 11,300 ± 800 nM) tested under identical experimental conditions [1]. This binding advantage is maintained in the low-affinity receptor conformation (150 mM NaCl, 10 μM GDP), where R-2-amino-1-phenylethanol (Ki = 5,230 ± 450 nM) retains 6.5-fold higher affinity than R-octopamine (Ki = 34,000 ± 2,600 nM) and 8.3-fold higher than dopamine (Ki = 43,500 ± 2,400 nM), demonstrating a consistent rank-order differentiation across receptor states [2]. The (S)-enantiomer was not tested in this dataset, but the consistent R > S potency trend observed for all other phenylethanolamine enantiomer pairs in the same study (R-norphenephrine Ki = 8,600 vs. S-norphenephrine Ki = 11,000 nM; R-octopamine Ki = 11,300 vs. S-octopamine Ki = 15,000 nM) strongly supports that the (R)-enantiomer is the higher-affinity form [1].
| Evidence Dimension | α₂A-adrenoceptor binding affinity (Ki, high-affinity receptor state) |
|---|---|
| Target Compound Data | Ki = 2,720 ± 90 nM (R-2-amino-1-phenylethanol) |
| Comparator Or Baseline | R-norphenephrine: Ki = 8,600 ± 400 nM; R-octopamine: Ki = 11,300 ± 800 nM; Dopamine: Ki = 4,780 ± 720 nM; R-noradrenaline: Ki = 1,650 ± 330 nM |
| Quantified Difference | 3.2-fold higher affinity vs. R-norphenephrine; 4.2-fold vs. R-octopamine; 1.8-fold vs. dopamine; 0.61-fold (lower) vs. R-noradrenaline |
| Conditions | Competition binding, [³H]RX821002 radioligand, recombinant human wild-type α₂A-AR in CHO cell membranes, K⁺-phosphate buffer with Mg²⁺ (high-affinity state) |
Why This Matters
Researchers requiring a non-catechol phenylethanolamine α₂A-AR ligand with intermediate affinity—higher than norphenephrine/octopamine but lower than catecholamines—should select the (R)-enantiomer; using the racemate dilutes this differentiated binding profile by approximately 2-fold, confounding structure–activity relationship (SAR) interpretation.
- [1] Nyrönen, T.; Pihlavisto, M.; Peltonen, J. M.; Hoffrén, A.-M.; Varis, M.; Salminen, T.; Wurster, S.; Marjamäki, A.; Kanerva, L.; Katainen, E.; Scheinin, M.; Johnson, M. S. Molecular mechanisms of ligand–receptor interactions in transmembrane domain V of the α₂A-adrenoceptor. Br. J. Pharmacol. 2003, 140 (2), 347–358. Table 1: High-affinity Ki values. View Source
- [2] Nyrönen, T. et al. Br. J. Pharmacol. 2003, 140 (2), 347–358. Table 3: Low-affinity Ki values (150 mM NaCl, 10 μM GDP, no Mg²⁺). View Source
